molecular formula C12H20N4O B1481961 (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098120-59-1

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481961
CAS No.: 2098120-59-1
M. Wt: 236.31 g/mol
InChI Key: JFKMLGGZEOFSHJ-UHFFFAOYSA-N
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Description

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that features a unique structure combining a cyclopentyl group, a pyrrolidine ring, and a triazole ring

Properties

IUPAC Name

[1-(1-cyclopentylpyrrolidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-10-7-16(14-13-10)12-5-6-15(8-12)11-3-1-2-4-11/h7,11-12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKMLGGZEOFSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

    Formation of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Explored for its potential in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the central nervous system.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    (1-cyclopentylpyrrolidin-3-yl)methanol: Shares the pyrrolidine and cyclopentyl groups but lacks the triazole ring.

    1-(1-cyclopentyl-3-pyrrolidinyl)methanamine: Similar structure but with an amine group instead of a triazole ring.

Uniqueness

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the cyclopentylpyrrolidine moiety contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. MAO Inhibition
Recent studies have shown that related compounds exhibit significant inhibition of monoamine oxidase (MAO) enzymes. For instance, derivatives with similar structural features have demonstrated IC50 values ranging from 152.1 to 861.6 nM against hMAO-A and hMAO-B, indicating potential neuroprotective effects in disorders like Parkinson's disease .

2. Histamine H3 Receptor Antagonism
The compound may also act as an antagonist at the histamine H3 receptor. Antagonists in this category have been linked to improvements in cognitive function and memory disorders .

Pharmacological Effects

The pharmacological effects observed in preclinical studies include:

  • Neuroprotective Effects: Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels.
  • Antidepressant Activity: The inhibition of MAO enzymes can lead to increased levels of serotonin and norepinephrine, which are crucial for mood regulation.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 (nM)Reference
MAO-A InhibitionHuman MAO-A765.6 - 861.6
MAO-B InhibitionHuman MAO-B152.1 - 164.7
Histamine H3 AntagonismHistamine H3 ReceptorNot specified

Case Studies

Case Study 1: Neuroprotective Effects
In a study exploring the neuroprotective properties of triazole derivatives, it was found that compounds similar to this compound significantly reduced neuronal death in models of oxidative stress-induced neurotoxicity. This suggests a protective role against neurodegenerative conditions.

Case Study 2: Cognitive Enhancement
Another investigation assessed the cognitive enhancement potential of H3 receptor antagonists in animal models of learning disorders. Results indicated that administration of these compounds improved memory retention and learning capabilities, supporting their therapeutic use in cognitive impairments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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